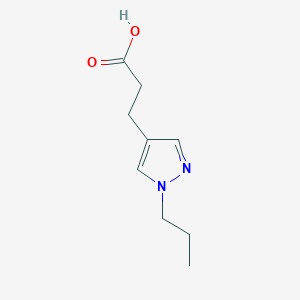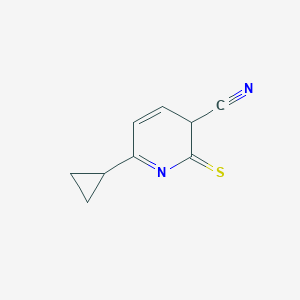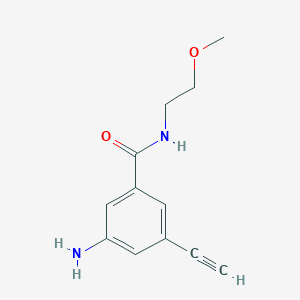
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base): is a synthetic phosphosphingolipid. It is a derivative of sphingosine, where the C-2 amine and C-1 hydroxyl groups of the sphingosine backbone are substituted with lauric acid and phosphoethanolamine groups, respectively . This compound is known for its role in various biological processes and is used in scientific research for its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves the following steps:
Sphingosine Derivatization: Sphingosine is first reacted with lauric acid to form N-lauroyl sphingosine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Raw Material Preparation: High-purity sphingosine and lauric acid are prepared.
Reaction Optimization: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-lauroyl-D-erythro-sphingosyl phosphoethanolamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, appropriate solvents and catalysts.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine is used in various scientific research applications:
Chemistry: As a standard for lipid extraction and quantification in analytical chemistry.
Biology: Studying the role of sphingolipids in cellular processes and membrane structure.
Medicine: Investigating its potential therapeutic effects in diseases related to sphingolipid metabolism.
Industry: Used in the formulation of specialized lipid-based products.
Wirkmechanismus
The mechanism of action of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves its interaction with cellular membranes and signaling pathways. It can modulate membrane fluidity and participate in signaling cascades that regulate cell growth, differentiation, and apoptosis. The compound targets specific sphingolipid-binding proteins and enzymes involved in sphingolipid metabolism .
Vergleich Mit ähnlichen Verbindungen
N-palmitoyl-D-erythro-sphingosyl phosphoethanolamine: Similar structure but with palmitic acid instead of lauric acid.
N-stearoyl-D-erythro-sphingosyl phosphoethanolamine: Contains stearic acid instead of lauric acid.
N-myristoyl-D-erythro-sphingosyl phosphoethanolamine: Contains myristic acid instead of lauric acid.
Uniqueness: N-lauroyl-D-erythro-sphingosyl phosphoethanolamine is unique due to its specific fatty acid chain length (lauric acid) which influences its biophysical properties and interactions with cellular membranes. This makes it particularly useful in studies related to membrane dynamics and sphingolipid metabolism .
Eigenschaften
Molekularformel |
C31H63N2O6P |
|---|---|
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
2-aminoethyl [(E)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C31H63N2O6P/c1-3-5-7-9-11-13-14-15-17-18-20-22-24-30(34)29(28-39-40(36,37)38-27-26-32)33-31(35)25-23-21-19-16-12-10-8-6-4-2/h22,24,29-30,34H,3-21,23,25-28,32H2,1-2H3,(H,33,35)(H,36,37)/b24-22+ |
InChI-Schlüssel |
ZIEWVPJUBVRCAL-ZNTNEXAZSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C/C(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)







![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
